(E)-2-(2,3-dimethoxybenzylidene)-6-(2-oxo-2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one
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Description
(E)-2-(2,3-dimethoxybenzylidene)-6-(2-oxo-2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound is related to derivatives and analogs that serve as precursors for the synthesis of a variety of heterocyclic compounds. These synthesized compounds have shown potential in pharmacological and materials science research. For example, derivatives of benzofurans and benzodifurans have been synthesized for their anti-inflammatory and analgesic properties, highlighting the versatility of compounds with similar structural motifs in drug development (Abu‐Hashem et al., 2020).
Biological Activity
Compounds structurally related to (E)-2-(2,3-dimethoxybenzylidene)-6-(2-oxo-2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one have been investigated for their biological activities. For instance, some analogs demonstrate promising anti-inflammatory, analgesic, and antimicrobial properties, indicating the potential for therapeutic applications. Research on similar compounds has revealed their inhibitory activity on cyclooxygenase enzymes, with significant analgesic and anti-inflammatory effects, suggesting a pathway for the development of new anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antioxidant and Anticancer Properties
Derivatives with structural similarities have shown antioxidant and anticancer activities. For instance, certain furo[2,3-g]-1,2,3-benzoxathiazine derivatives displayed moderate DPPH radical-scavenging activity and were highly active against specific cancer cell lines, suggesting the role of such compounds in developing novel anticancer therapies (El-Sawy et al., 2013).
properties
IUPAC Name |
(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-oxo-2-piperidin-1-ylethoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-28-19-8-6-7-16(24(19)29-2)13-21-23(27)18-10-9-17(14-20(18)31-21)30-15-22(26)25-11-4-3-5-12-25/h6-10,13-14H,3-5,11-12,15H2,1-2H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCINZJPNFGIP-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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